molecular formula C₁₃H₂₁Cl₂NO B1146714 rac threo-Dihydro Bupropion Hydrochloride CAS No. 1396889-62-5

rac threo-Dihydro Bupropion Hydrochloride

Cat. No.: B1146714
CAS No.: 1396889-62-5
M. Wt: 278.22
InChI Key:
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Description

Rac threo-Dihydro Bupropion Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₁₃H₂₁Cl₂NO and its molecular weight is 278.22. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Profile and Clinical Efficacy

Bupropion hydrochloride, known for its atypical antidepressant properties, is a non-nicotine aid licensed for smoking cessation. It has a unique pharmacological profile, inhibiting the dopamine transporter (DAT) and the norepinephrine transporter (NET), alongside antagonizing neuronal nicotinic acetylcholine receptors (nAChRs). In clinical settings, bupropion has demonstrated effectiveness as a smoking cessation aid, an antidepressant, and has been explored for use in treating psychostimulant drug abuse, attention-deficit hyperactivity disorder (ADHD), and obesity. Its mechanism of action is believed to involve a combination of effects on neurotransmitter systems and receptor antagonism, contributing to its utility across various disorders. Notably, bupropion does not exhibit significant serotonergic activity, distinguishing it from other antidepressants and contributing to its unique clinical profile (Dwoskin et al., 2006).

Role in Weight Management

Naltrexone, an opioid antagonist, and bupropion, when combined, target food reward pathways, affecting eating behavior. While bupropion alone induces weight loss in obese individuals, naltrexone does not have a significant impact when used alone. However, their combination, in a sustained-release form, has been approved for obesity treatment. Clinical trials have shown that this combination is more effective in inducing weight loss when paired with lifestyle interventions compared to either drug used individually. This synergistic effect on weight management is significant, emphasizing the potential of bupropion in addressing obesity, beyond its well-known applications in smoking cessation and depression treatment (Tek, 2016).

Bupropion Analogs in CNS Disorders

Exploration into bupropion analogs has opened new avenues for treating central nervous system (CNS) disorders, including methamphetamine addiction, cocaine dependence, and ADHD. These analogs, developed to mimic bupropion's pharmacological actions, aim to offer targeted treatments for addiction and behavioral disorders. The research into bupropion and its analogs underscores the drug's broad therapeutic potential and highlights its importance in neuropharmacology. By inhibiting dopamine and norepinephrine reuptake and antagonizing nicotinic acetylcholine receptors, bupropion and its derivatives hold promise for treating a range of conditions beyond traditional applications (Carroll et al., 2014).

Mechanism of Action

Target of Action

Rac Threo-Dihydro Bupropion Hydrochloride, a metabolite of Bupropion Hydrochloride , primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft .

Mode of Action

This compound exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This inhibition prolongs the duration of action of these neurotransmitters within the neuronal synapse, leading to an increase in their downstream effects .

Biochemical Pathways

The compound is formed from bupropion via reduction of the ketone group by 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . It can also be formed from bupropion by carbonyl reductases . The prolonged action of norepinephrine and dopamine in the neuronal synapse due to the inhibition of their reuptake can lead to various downstream effects, impacting several biochemical pathways .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by the release kinetics of the formulation . Different formulations, such as immediate release (IR), sustained release (SR), and extended release (ER), can alter its metabolism . .

Result of Action

The inhibition of norepinephrine and dopamine reuptake leads to an increase in the concentration of these neurotransmitters in the synaptic cleft . This can result in enhanced neurotransmission, which can have various effects at the molecular and cellular levels, including mood elevation and reduction in depressive symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors.

Safety and Hazards

The safety data sheet for Bupropion Hydrochloride indicates that it is harmful if swallowed . It should be stored at -20°C and shipped at +20°C . It is for laboratory research use only and not for administration to humans .

Future Directions

Bupropion is being explored for new applications. For example, it is being studied as a potential treatment for cocaine use disorder in persons receiving methadone for opioid use disorder . It is also used off-label for the management of Attention/Deficit-Hyperactivity Disorder (ADHD) in adults with comorbid bipolar depression to avoid mood destabilization caused by typical stimulant medications used for the treatment of ADHD .

Biochemical Analysis

Biochemical Properties

Rac Threo-Dihydro Bupropion Hydrochloride interacts with several enzymes and proteins. It is formed via oxidation through CYP2B6, and reduction through carbonyl reductases . These interactions are crucial for its role in biochemical reactions .

Cellular Effects

This compound influences cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions elucidate its mechanism of action .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are being conducted to observe any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors . Research is ongoing to understand its effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. It potentially interacts with various transporters or binding proteins . Studies are being conducted to understand its effects on localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac threo-Dihydro Bupropion Hydrochloride involves the reduction of the carbonyl group in Bupropion Hydrochloride to form the dihydro derivative. The racemic mixture of threo and erythro isomers is then separated using chiral chromatography to obtain rac threo-Dihydro Bupropion Hydrochloride.", "Starting Materials": [ "Bupropion Hydrochloride", "Sodium borohydride", "Methanol", "Chiral stationary phase" ], "Reaction": [ "Bupropion Hydrochloride is dissolved in methanol.", "Sodium borohydride is added to the solution and the mixture is stirred at room temperature for several hours.", "The reaction mixture is then quenched with water and the resulting mixture is extracted with a suitable organic solvent.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude dihydro derivative.", "The crude product is then purified using chiral chromatography on a chiral stationary phase to obtain rac threo-Dihydro Bupropion Hydrochloride." ] }

CAS No.

1396889-62-5

Molecular Formula

C₁₃H₂₁Cl₂NO

Molecular Weight

278.22

Synonyms

rac threo-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol Hydrochloride

Origin of Product

United States

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